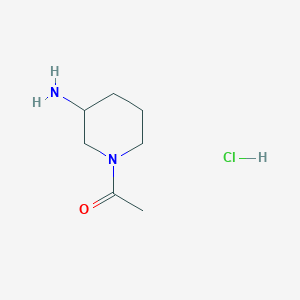

1-Acetylpiperidin-3-amine hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives as Core Structures in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly significant structural motif in the field of organic synthesis. nih.govmdpi.com Its prevalence stems from its presence in a vast number of natural products, particularly alkaloids, and its role as a "privileged scaffold" in medicinal chemistry. nih.gov Piperidine derivatives are integral to the design and synthesis of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. Their importance is underscored by their inclusion in over twenty classes of pharmaceutical agents.

The utility of the piperidine scaffold lies in its conformational flexibility and the ability to introduce substituents at various positions around the ring. This allows chemists to meticulously tune the three-dimensional structure of a molecule, which is a critical factor for its interaction with biological targets such as enzymes and receptors. The development of stereoselective synthetic methods to access chiral piperidine derivatives remains a vibrant area of research, enabling the creation of structurally diverse and complex molecules for drug discovery programs. rsc.org

Overview of Acetylated Aminopiperidines as Key Chemical Entities for Advanced Material and Molecular Design

Acetylated aminopiperidines represent a specialized class of piperidine derivatives that offer unique functionalities for advanced material and molecular design. The introduction of an acetyl group to an aminopiperidine scaffold imparts several key characteristics. Acetylation can modify the electronic properties, solubility, and intermolecular interaction capabilities of the parent molecule.

In molecular design, particularly in medicinal chemistry, the acetyl group can serve as a hydrogen bond acceptor and can influence the metabolic stability and pharmacokinetic profile of a drug candidate. The strategic placement of both an amino group and an N-acetyl group on the piperidine ring provides multiple points for further chemical modification, making these compounds versatile building blocks. This dual functionality allows for their incorporation into larger, more complex molecular architectures, including polymers and supramolecular assemblies, where the piperidine unit can introduce specific conformational constraints or basicity.

Specific Research Focus on 1-Acetylpiperidin-3-amine Hydrochloride and its Related Isomers

This article focuses specifically on this compound, a representative example of an acetylated aminopiperidine. This compound is primarily utilized as a building block in chemical synthesis and is valued for the reactive handles provided by its primary amine and the structural features of the N-acetylated piperidine ring. rennotech.com As a hydrochloride salt, the compound exhibits enhanced stability and solubility in certain solvents, facilitating its use in various reaction conditions.

The isomeric forms of this compound are also of significant chemical interest. These include positional isomers, where the amino group is located at a different position on the piperidine ring (e.g., 1-Acetylpiperidin-2-amine or 1-Acetylpiperidin-4-amine), and stereoisomers (enantiomers and diastereomers) arising from the chiral center at the 3-position of the piperidine ring. The specific spatial arrangement of the amino group in these isomers can profoundly influence the chemical reactivity and the biological activity of any resulting larger molecules.

Below is a data table outlining the key properties of this compound.

| Property | Data |

| IUPAC Name | 1-(3-aminopiperidin-1-yl)ethan-1-one hydrochloride |

| Synonyms | 1-Acetyl-3-piperidinamine hydrochloride |

| CAS Number | 1018680-22-2, 1158319-57-3 bldpharm.comscbt.com |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol scbt.com |

Detailed Research Findings on this compound

Currently, this compound is predominantly documented in the catalogues of chemical suppliers as a research chemical and a building block for organic synthesis. alfa-chemistry.com The available literature does not point to extensive studies on this specific compound's applications in materials or medicine. However, its structural components suggest its utility in the synthesis of more complex molecules. The primary amino group can undergo a wide range of chemical transformations, such as alkylation, acylation, and condensation reactions. The N-acetyl group modifies the basicity of the piperidine nitrogen and can influence the conformational preferences of the ring.

The existence of multiple CAS numbers for this compound may indicate different suppliers, purity levels, or potentially different isomeric forms being registered. However, without further specific research documentation, the exact distinction remains unclear from the currently available data.

Isomers of this compound

The isomers of this compound can be categorized into two main types: positional isomers and stereoisomers.

Positional Isomers

Positional isomers have the same molecular formula but differ in the position of the amino substituent on the piperidine ring. The two other possible positional isomers are:

1-Acetylpiperidin-2-amine hydrochloride : In this isomer, the amino group is adjacent to the ring nitrogen. This proximity can lead to unique reactivity, including the potential for intramolecular hydrogen bonding or cyclization reactions.

1-Acetylpiperidin-4-amine hydrochloride : This isomer is symmetrical, which can simplify its spectroscopic characterization. The placement of the amino group at the 4-position makes it a common building block for creating molecules with a central piperidine core and two points of extension.

A comparison of these positional isomers is provided in the table below.

| Isomer | Structure | Key Structural Feature |

| 1-Acetylpiperidin-2-amine | Amino group at the C2 position, adjacent to the ring nitrogen. | |

| 1-Acetylpiperidin-3-amine | Amino group at the C3 position, creating a chiral center. | |

| 1-Acetylpiperidin-4-amine | Amino group at the C4 position, resulting in a symmetrical molecule. |

Stereoisomers

Since the amino group in 1-Acetylpiperidin-3-amine is located at the 3-position, the C3 carbon atom is a stereocenter. This gives rise to two enantiomers:

(R)-1-Acetylpiperidin-3-amine hydrochloride

(S)-1-Acetylpiperidin-3-amine hydrochloride

These enantiomers are non-superimposable mirror images of each other. In a chiral environment, such as in biological systems or when reacting with other chiral molecules, they can exhibit different properties and reactivity. The synthesis of a single enantiomer typically requires either a chiral starting material or a stereoselective synthetic route.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-3-7(8)5-9;/h7H,2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUFVZFNUFHIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657473 | |

| Record name | 1-(3-Aminopiperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018680-22-2 | |

| Record name | 1-(3-Aminopiperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Chiral Aminopiperidine Precursors

The creation of chiral aminopiperidines is fundamental for the synthesis of specific stereoisomers of target molecules. The primary challenge lies in establishing the desired absolute stereochemistry at the C3 position of the piperidine (B6355638) ring.

Asymmetric Synthesis Approaches for (R)-3-Aminopiperidine Hydrochloride

(R)-3-Aminopiperidine is a key intermediate for several pharmaceutical agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type II diabetes. google.compatsnap.com Consequently, numerous stereoselective synthetic routes have been developed.

One prominent approach is the enzymatic amination of a prochiral ketone precursor. The use of transaminases has proven highly effective for the asymmetric synthesis of N-protected (R)-3-aminopiperidines. For instance, the amination of 1-Boc-3-piperidone using immobilized ω-transaminases can produce (R)-3-amino-1-Boc-piperidine with high enantiomeric excess. beilstein-journals.org This biocatalytic method offers mild reaction conditions and high stereoselectivity, making it an environmentally friendly alternative to traditional chemical methods. google.comscispace.com

Other established methods include the resolution of racemic mixtures and synthesis from existing chiral precursors. beilstein-journals.org For example, racemic 3-aminopiperidine can be resolved using a chiral acid, such as D-mandelic acid, to selectively precipitate the desired (R)-enantiomer as a diastereomeric salt. patsnap.com Another pathway involves the catalytic hydrogenation of 3-aminopyridine, followed by resolution, though this can require harsh conditions and expensive catalysts. google.com A multi-step synthesis starting from L-glutamic acid, a natural α-amino acid, has also been described to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives. researchgate.net

Table 1: Comparison of Asymmetric Synthesis Approaches for (R)-3-Aminopiperidine Precursors

| Method | Precursor | Key Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Enzymatic Amination | 1-Boc-3-piperidone | Immobilized ω-transaminase | High enantioselectivity (>99% ee) under mild conditions. | beilstein-journals.org |

| Chiral Resolution | Racemic 3-piperidine amide | D-mandelic acid | Diastereomeric salt precipitation to separate enantiomers. | patsnap.com |

| Reduction & Resolution | 3-Aminopyridine | Catalytic Hydrogenation | Route can be succinct but may require high pressure and costly catalysts. | google.com |

| Chiral Pool Synthesis | L-Glutamic acid | Multi-step chemical conversion | Utilizes a naturally occurring chiral starting material. | researchgate.net |

Application of Chiral Auxiliaries in Piperidine Ring Construction

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of cyclic structures like piperidines. researchgate.net Ellman's sulfinamide (tert-butanesulfinamide) is a particularly versatile chiral auxiliary used extensively in the asymmetric synthesis of amines. sigmaaldrich.comrsc.org

The general strategy involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a sulfinyl imine. sigmaaldrich.com This intermediate activates the C=N bond for nucleophilic addition and the bulky tert-butanesulfinyl group directs the incoming nucleophile to one face of the imine, thereby controlling the stereochemistry of the newly formed stereocenter. The reaction typically proceeds with high diastereoselectivity. sigmaaldrich.com

In the context of piperidine synthesis, a suitably functionalized precursor containing a sulfinyl imine can undergo a diastereoselective cyclization or a nucleophilic addition that sets the stereochemistry of the amino group. Following the key bond-forming step, the sulfinyl auxiliary can be cleanly removed under mild acidic conditions to yield the desired chiral primary amine. sigmaaldrich.comnih.gov This methodology has been successfully applied to the synthesis of various N-heterocycles, including piperidine derivatives that are therapeutically significant. rsc.org

Synthesis of Acetylated Aminopiperidine Frameworks

Once the chiral aminopiperidine core is established, subsequent functionalization, such as acetylation, is required to arrive at the final target compound.

Strategies for Amide Bond Formation in Piperidine Derivatives

The formation of an amide bond is a fundamental transformation in organic synthesis. For piperidine derivatives, this typically involves the acylation of a primary or secondary amino group. A common and straightforward method is the reaction of the amine with an activated carboxylic acid derivative, such as an acid chloride or an anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. google.com

Reductive amination is another widely used strategy, involving the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ. nih.gov More advanced, one-pot procedures have also been developed. For example, an efficient route from halogenated amides to piperidines integrates amide activation, reduction, and intramolecular nucleophilic substitution into a single tandem protocol. mdpi.comresearchgate.net These methods provide convenient access to a variety of N-substituted piperidines under mild, metal-free conditions. mdpi.com

Direct N-Acetylation of Piperidine Amino Groups

The direct N-acetylation of the amino group on the piperidine ring is a key step in forming the final compound framework. This is typically achieved using standard acetylating agents. Acetic anhydride is a common reagent for this purpose, reacting readily with primary or secondary amines, sometimes in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding acetamide. google.com

A more recent and innovative approach utilizes acetonitrile (B52724) as both the solvent and the acetylating agent in a continuous-flow system. nih.gov When passed over a heated alumina (B75360) catalyst, acetonitrile can acetylate various amines, including secondary amines like piperidine, with quantitative yields. This method avoids the need for more hazardous or toxic carboxylic acid derivatives and allows for excellent retention of stereochemical purity if a chiral amine is used. nih.gov

Table 2: Examples of N-Acetylation of Amines

| Amine Substrate | Acetylation Method/Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Acetonitrile, Alumina catalyst | Continuous flow, 200 °C, 50 bar | Quantitative | nih.gov |

| (R)-1-Phenylethanamine | Acetonitrile, Alumina catalyst | Continuous flow, 200 °C, 50 bar | Quantitative | nih.gov |

| Generic Piperazine Derivative | Acetic anhydride, Pyridine | 0 °C to Room Temperature | Not specified | google.com |

Formation of Hydrochloride Salts through Acidic Deprotection

The final step in the synthesis is often the formation of the hydrochloride salt, which can improve the stability, crystallinity, and water solubility of the final compound. This step is frequently combined with the deprotection of an acid-labile protecting group, such as the tert-butoxycarbonyl (Boc) group commonly used to protect amines during synthesis. core.ac.uk

The Boc group is readily cleaved under acidic conditions. Treatment of a Boc-protected amine with hydrochloric acid in an appropriate organic solvent, such as ethanol, dioxane, or ethyl acetate, simultaneously removes the protecting group and forms the hydrochloride salt of the resulting free amine. beilstein-journals.orgcore.ac.ukgoogle.com For example, (R)-1-Boc-3-aminopiperidine can be converted to (R)-3-aminopiperidine dihydrochloride (B599025) by treatment with a solution of acetyl chloride in ethanol, which generates HCl in situ. beilstein-journals.org The product often precipitates from the reaction mixture as a stable, crystalline solid, facilitating its isolation and purification. beilstein-journals.org

Derivatization and Functionalization Reactions of Acetylated Aminopiperidines

The acetylated aminopiperidine scaffold, exemplified by 1-Acetylpiperidin-3-amine hydrochloride, is a versatile platform for a variety of chemical transformations. The presence of multiple functional groups—a tertiary amide, a primary or secondary amine, and the piperidine ring itself—allows for a range of derivatization and functionalization reactions. These transformations are crucial for modifying the molecule's properties and for its incorporation into larger, more complex structures in medicinal and materials chemistry.

Regioselective N-Acylation Reactions

N-acylation is a fundamental reaction for the protection of amino groups, the formation of amide bonds, and the synthesis of biologically active molecules. nih.gov In a molecule like 1-acetylpiperidin-3-amine, there are two nitrogen atoms: the amide nitrogen within the acetylated ring and the exocyclic amine at the 3-position. The amide nitrogen is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, acylation reactions selectively target the more nucleophilic exocyclic amine.

This regioselectivity allows for the specific functionalization of the 3-amino group. The reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides. nih.gov Modern methods also employ various coupling reagents to facilitate amide bond formation with carboxylic acids, which can be more selective and handle sensitive substrates. researchgate.netresearchgate.net The choice of solvent and reaction conditions can be optimized to ensure high yields and prevent side reactions. Green chemistry approaches, utilizing water as a solvent, have also been developed for N-acylation, offering an environmentally benign alternative. nih.gov

Table 1: Common Reagents for N-Acylation of Amines

| Acylating Agent | Typical Conditions | Notes |

|---|---|---|

| Acyl Chlorides | Base (e.g., triethylamine, pyridine), aprotic solvent | Highly reactive, may require careful handling. nih.gov |

| Acid Anhydrides | Base or neat, often with gentle heating | Generally less reactive than acyl chlorides. nih.gov |

| Carboxylic Acids | Coupling reagents (e.g., DCC, EDC, HOBt), solvent (e.g., DMF, DCM) | Allows for a wide range of acyl groups to be introduced; minimizes racemization for chiral acids. researchgate.net |

This interactive table summarizes common reagents and conditions used for the N-acylation of primary and secondary amines, a reaction that would occur regioselectively at the 3-amino position of 1-acetylpiperidin-3-amine.

Deacetylation Processes for Piperidine Amine Regeneration

The N-acetyl group on the piperidine ring serves as a common protecting group for the ring nitrogen. Its removal, or deacetylation, regenerates the secondary amine of the piperidine ring, making it available for further functionalization. This process is essentially an amide hydrolysis reaction.

Amide hydrolysis can be achieved under either acidic or basic conditions, typically requiring more forcing conditions like heating compared to the hydrolysis of esters. libretexts.org

Acidic Hydrolysis : This involves heating the N-acetylpiperidine derivative in the presence of a strong aqueous acid (e.g., HCl, H₂SO₄). The mechanism proceeds via protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic for nucleophilic attack by water. libretexts.org

Basic Hydrolysis : This method involves heating the compound with a strong aqueous base (e.g., NaOH, KOH). The hydroxide (B78521) ion acts as the nucleophile, attacking the amide carbonyl carbon.

The choice between acidic and basic conditions depends on the stability of other functional groups present in the molecule. For 1-acetylpiperidin-3-amine, the exocyclic amine at the 3-position would be protonated under acidic conditions, which might protect it from side reactions.

Reduction of Amide Moieties within the Acetylpiperidine Scaffold

The amide functional group within the N-acetylpiperidine scaffold can be chemically reduced to yield an amine. This transformation is a powerful tool for converting the N-acetyl group into an N-ethyl group, thus modifying the substitution pattern on the piperidine nitrogen. The net effect of this reaction is the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). libretexts.org

The most common and effective reagent for this reduction is Lithium Aluminum Hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the amide carbonyl carbon. This is followed by the expulsion of the oxygen atom as an aluminate leaving group, which forms an intermediate iminium ion. This iminium ion is then rapidly reduced by another equivalent of hydride to furnish the tertiary amine product. libretexts.org

Table 2: Comparison of Amide Reduction Conditions

| Reagent | Conditions | Product from 1-Acetylpiperidine (B1204225) | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | N-Ethylpiperidine derivative | Standard, highly effective method for primary, secondary, and tertiary amides. libretexts.orgmasterorganicchemistry.com |

This interactive table outlines common reagents for the reduction of the amide moiety in an N-acetylpiperidine scaffold, leading to the corresponding N-ethylpiperidine derivative.

This reduction is highly specific to amides and is a valuable method for preparing various cyclic amines from their corresponding lactams (cyclic amides). libretexts.orgyoutube.com

Selective Sulfonylation of Piperidine Amines

Sulfonylation is the process of attaching a sulfonyl group (-SO₂R) to an amine, forming a sulfonamide. This functional group is a key component in many pharmaceutical agents. In the context of 1-acetylpiperidin-3-amine, selective sulfonylation is highly probable. The nitrogen of the N-acetyl group has diminished nucleophilicity and is generally unreactive toward sulfonylation. evitachem.com This directs the reaction exclusively to the more nucleophilic 3-amino group.

The reaction is typically performed by treating the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction. Computational studies have suggested that protonation of other amino groups in a molecule can enhance the nucleophilicity of the target ring nitrogen, thereby increasing sulfonylation efficiency, although in this case, the target is the exocyclic amine. evitachem.com

Recent advancements include electrochemical methods that enable the oxidative coupling of amines and thiols to directly form sulfonamides, offering a more environmentally benign pathway that avoids the use of pre-functionalized sulfonyl chlorides. acs.org

Imine and Enamine Formation Chemistry from Related Acetylpiperidinone Derivatives

While 1-acetylpiperidin-3-amine itself does not undergo these reactions, closely related derivatives where the 3-position is a ketone (e.g., 1-acetylpiperidin-3-one) are key substrates for imine and enamine formation. These reactions are fundamental in organic synthesis for modifying the α-carbon adjacent to a carbonyl group.

Imine Formation: Imines (also known as Schiff bases) are formed when a ketone, such as an acetylpiperidinone, reacts with a primary amine (RNH₂) under acidic catalysis. masterorganicchemistry.comlibretexts.orgredalyc.org The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.orgyoutube.com The process is reversible and can be driven to completion by removing the water formed. youtube.com

Enamine Formation: Enamines are formed when a ketone with an α-hydrogen reacts with a secondary amine (R₂NH), such as piperidine or morpholine. libretexts.orgmasterorganicchemistry.comwikipedia.org The mechanism is similar to imine formation up to the creation of an iminium ion. However, since the secondary amine has no second proton on the nitrogen to lose, a proton is instead removed from an adjacent carbon (the α-carbon), resulting in the formation of a C=C double bond adjacent to the nitrogen atom. libretexts.orgcambridge.org Enamines are valuable synthetic intermediates because the α-carbon is nucleophilic, allowing it to be easily alkylated or acylated. libretexts.org This is known as the Stork enamine alkylation reaction. libretexts.org

Table 3: Imine vs. Enamine Formation from a 1-Acetylpiperidinone

| Reactant Amine | Product | Key Intermediate | Key Structural Feature |

|---|---|---|---|

| Primary Amine (RNH₂) | Imine | Carbinolamine | C=N Double Bond masterorganicchemistry.com |

This interactive table compares the key features of imine and enamine formation starting from a related acetylpiperidinone derivative.

Role As a Core Scaffold in Advanced Chemical Synthesis

Contribution to Complex Heterocyclic Architectures

The strategic incorporation of the 1-acetylpiperidin-3-amine hydrochloride scaffold has enabled the synthesis of sophisticated heterocyclic structures, including bridged polycyclic systems and diverse chemical libraries.

Bridged polycyclic systems are prevalent in many biologically active natural products and pharmaceuticals, yet their synthesis presents a significant challenge. nsf.gov The rigid framework of this compound can serve as a key structural element in the construction of these complex three-dimensional architectures. Intramolecular cycloaddition reactions are a powerful tool for the efficient synthesis of such systems. nsf.gov For instance, strategies involving intramolecular [3+2] dipolar cycloadditions have been developed to create various bridged bicyclo[m.n.2] ring systems from acyclic precursors in a single step. nsf.gov The piperidine (B6355638) ring of 1-acetylpiperidin-3-amine can be functionalized to participate in these types of transformations, leading to the formation of novel and synthetically challenging bridged structures. The development of asymmetric variants of these cycloaddition reactions further allows for the enantioselective synthesis of these complex bicyclic ring systems. researchgate.net

The 3-aminopiperidine core, of which this compound is a derivative, is a highly valued scaffold for creating diverse chemical libraries for drug discovery. Its semi-rigid structure and the presence of two distinct amino groups allow for the generation of a wide array of derivatives with varied three-dimensional arrangements. This diversity is critical for exploring a broad chemical space and identifying novel lead compounds with desired biological activities. By systematically modifying the acetyl and amine functionalities of this compound, chemists can generate large collections of related compounds for high-throughput screening against various biological targets.

Building Block for Scaffold Development in Bioactive Molecules (focus on chemical structure integration)

The this compound scaffold has been successfully integrated into the core structures of several classes of potent and selective inhibitors targeting key enzymes implicated in various diseases.

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, analgesic, and cardioprotective properties. researchgate.net Inhibition of sEH is therefore a promising therapeutic strategy for a range of diseases. researchgate.net The 1-acetylpiperidine (B1204225) moiety has been incorporated into numerous potent sEH inhibitors. google.comnih.govescholarship.org The piperidine ring often serves as a central scaffold to which other pharmacophoric groups are attached. For example, novel piperidine-derived amide inhibitors of human sEH have been developed, demonstrating the versatility of this core structure. escholarship.org The design of these inhibitors often involves connecting the piperidine nitrogen to various acyl groups, while the amine at the 3-position can be further functionalized to optimize potency and pharmacokinetic properties. nih.govescholarship.org

Table 1: Examples of Piperidine-Based sEH Inhibitors

| Compound Class | Key Structural Features | Therapeutic Potential |

|---|---|---|

| Phenylacylpiperidines | Incorporation of a phenylacyl group on the piperidine scaffold. | Inflammation, Pain |

| Piperidine-derived amides | Amide linkage to the piperidine nitrogen. | Inflammatory Diseases |

17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is an enzyme that catalyzes the final step in the biosynthesis of testosterone, making it a key target for the treatment of prostate cancer. nih.govnih.govmedchemexpress.com Selective inhibitors of 17β-HSD3 are sought after as potential therapeutics. nih.govcam.ac.uk The 1-acetylpiperidine scaffold has been utilized in the design of potent and selective aryl benzylamine-based inhibitors of 17β-HSD3. nih.govcam.ac.uk In these inhibitors, the piperidine ring is incorporated to properly orient the key interacting moieties within the enzyme's active site. For instance, a compound featuring an N-[2-(1-Acetylpiperidin-4-ylamino)benzyl] group demonstrated potent inhibition of 17β-HSD3 with an IC50 value in the nanomolar range. nih.govcam.ac.uk This highlights the successful integration of the 1-acetylpiperidine core into a larger molecular framework to achieve high affinity and selectivity. nih.govcam.ac.uk

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide |

Scaffolds for Integrated Stress Response (ISR) Modulators

The Integrated Stress Response (ISR) is a crucial cellular signaling pathway activated by various stress conditions, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins. nih.gov The core event of the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis and the preferential translation of stress-responsive genes. nih.gov Given its central role in cellular homeostasis, the ISR has become an attractive target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. broadinstitute.org

While direct evidence explicitly detailing the use of this compound in the synthesis of ISR modulators is not yet prevalent in publicly available research, the inherent structural characteristics of the piperidine scaffold suggest its potential utility in this area. google.comgoogleapis.com The design of small molecule modulators of the ISR is an active area of research, with a focus on identifying compounds that can either enhance or inhibit the pathway depending on the therapeutic context. broadinstitute.orgnih.gov The piperidine ring, a common motif in pharmacologically active compounds, can serve as a rigid framework to which various functional groups can be appended to optimize binding to ISR-related protein targets. The presence of both an acetyl group and a primary amine on the this compound scaffold offers two distinct points for chemical modification, allowing for the generation of a library of diverse structures for screening as potential ISR modulators.

Piperidine Bioisosteres in P2Y14 Receptor Antagonist Design

The P2Y14 receptor, a G protein-coupled receptor, is activated by UDP-sugars and plays a significant role in inflammatory processes, making it a key target for the treatment of conditions like asthma and pain. nih.gov The development of potent and selective P2Y14 receptor antagonists is a major goal in medicinal chemistry. Many known antagonists of this receptor feature a piperidine moiety, which is believed to interact with the extracellular loops of the receptor. nih.govnih.gov

Research into the structure-activity relationships (SAR) of P2Y14 receptor antagonists has highlighted the importance of the piperidine scaffold. nih.gov For instance, studies have shown that modifications to the piperidine ring can significantly impact the affinity and selectivity of these antagonists. nih.gov The concept of bioisosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties, has been successfully applied to the piperidine moiety in this context. nih.govutmb.edufigshare.com By replacing the charged piperidine group with uncharged bioisosteres, researchers have been able to develop antagonists with improved drug-like properties. nih.govutmb.edufigshare.com

| Compound Class | Key Structural Feature | Relevance to P2Y14R Antagonism |

| Naphthalene-containing antagonists | Piperidine moiety | The piperidine ring is a common feature, and its modification is a key strategy in SAR studies. nih.govnih.gov |

| Triazole series | Piperidine bioisosteres | Replacement of the piperidine group with uncharged bioisosteres has led to potent antagonists. nih.govutmb.edufigshare.com |

Development of Bromodomain Inhibitors Utilizing Acetylpiperidine Moieties

Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, playing a critical role in the regulation of gene expression. mdpi.com The bromodomain and extra-terminal domain (BET) family of proteins, in particular, have emerged as important therapeutic targets in cancer and inflammation. mdpi.comnih.gov Small molecule inhibitors of bromodomains often mimic the acetylated lysine residue to competitively block its binding pocket. mdpi.comnih.gov

The acetylpiperidine moiety present in this compound makes it a compelling scaffold for the design of bromodomain inhibitors. The acetyl group can potentially mimic the acetylated lysine, a key interaction for binding to the bromodomain. The piperidine ring provides a rigid framework for the presentation of this acetyl group and allows for the introduction of additional functionalities through its primary amine to enhance binding affinity and selectivity for specific bromodomains.

The development of novel scaffolds for bromodomain inhibitors is an ongoing effort to improve potency, selectivity, and overcome resistance. nih.gov The versatility of the this compound scaffold allows for the exploration of diverse chemical space in the quest for new and effective bromodomain inhibitors. The ability to modify both the acetyl and amine groups enables the synthesis of a wide range of derivatives for structure-activity relationship studies, ultimately leading to the identification of potent and selective inhibitors. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies

Conformational and Electronic Impact of N-Acetylation on Scaffold Utility

The piperidine (B6355638) ring is a foundational scaffold in medicinal chemistry, largely due to its three-dimensional structure and its ability to be readily functionalized. nih.govthieme-connect.com The introduction of an acetyl group at the nitrogen atom (N-acetylation) in 1-Acetylpiperidin-3-amine hydrochloride significantly alters both the conformational and electronic properties of the piperidine ring, which has profound implications for its utility as a chemical scaffold.

The N-acetyl group is an electron-withdrawing substituent that fundamentally changes the nature of the piperidine nitrogen. ias.ac.in In a simple piperidine, the nitrogen atom is basic and its lone pair of electrons is readily available. However, in an N-acetylated piperidine, the lone pair on the nitrogen atom participates in resonance with the adjacent carbonyl group of the acetyl moiety. This delocalization reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity. This electronic shift also influences the reactivity of the entire ring system. For instance, the C-H bonds at the C2 and C6 positions (alpha to the nitrogen) become electronically deactivated due to the inductive effect of the nitrogen. nih.gov

Conformationally, piperidine rings typically adopt a stable chair conformation. ias.ac.in However, the presence of an N-acetyl group can introduce steric and electronic effects that influence this preference. Electron-withdrawing groups on the nitrogen can affect the conformational equilibrium of the ring. ias.ac.in The steric hindrance between the acetyl group and axial hydrogens at the C2 and C6 positions, known as A(1,3) strain, can lead to a preference for specific chair conformations or even prompt the ring to adopt alternative conformations such as a twist-boat or boat form to alleviate this strain. ias.ac.in Ultrafast conformational dynamics studies on N-methyl piperidine have shown that the ring can exist in an equilibrium between chair and twist structures. rsc.org

The table below summarizes the key impacts of N-acetylation on the piperidine scaffold.

| Property | Unsubstituted Piperidine | N-Acetylated Piperidine | Impact on Scaffold Utility |

|---|---|---|---|

| Electronic Nature of Nitrogen | Basic, Nucleophilic | Neutral, Non-nucleophilic | Allows for selective functionalization at other positions (e.g., C3-amine) without interference from the ring nitrogen. |

| Ring Reactivity | Nitrogen lone pair influences reactivity (e.g., C2 position is electronically activated). nih.gov | Electron-withdrawing effect deactivates the ring, particularly at the alpha-carbons. nih.gov | Increases the stability of the scaffold to certain chemical transformations. |

| Conformational Preference | Predominantly chair conformation. | Primarily chair, but can be influenced by A(1,3) strain, potentially populating boat or twist-boat conformations. ias.ac.in | Alters the 3D spatial arrangement of substituents, which is critical for molecular recognition and binding to biological targets. |

| Hydrogen Bonding | Nitrogen can act as a hydrogen bond acceptor. | Carbonyl oxygen can act as a hydrogen bond acceptor; amide N-H is generally a poor donor. | Changes the potential hydrogen bonding patterns in interactions with biological macromolecules. |

Positional Isomerism and its Influence on Chemical Reactivity and Molecular Recognition

Positional isomerism, where functional groups are located at different positions on the carbon skeleton, plays a crucial role in defining the chemical and physical properties of a molecule. science-revision.co.uk In the context of acetyl-aminopiperidine, the location of the amino group—whether at the C2, C3, or C4 position—dramatically influences the molecule's reactivity and its ability to be recognized by other molecules, such as biological receptors. docbrown.info 1-Acetylpiperidin-3-amine has the amino group at the C3 position, which imparts distinct characteristics compared to its C2 and C4 isomers.

The position of a substituent on the piperidine ring dictates its electronic environment and steric accessibility. rsc.org The nitrogen atom exerts a strong inductive electron-withdrawing effect, which diminishes with distance. nih.gov Consequently, the different carbon positions on the ring exhibit varied reactivity.

C2-Position (α-carbon): This position is directly adjacent to the ring nitrogen. In N-protected piperidines, this position is electronically favored for C-H functionalization because any build-up of positive charge during a reaction can be stabilized by the nitrogen. nih.gov However, it is also the most sterically hindered position relative to the nitrogen substituent. nih.gov

C3-Position (β-carbon): The C-H bond at this position is electronically deactivated due to the inductive effect of the nitrogen atom, making direct C-H functionalization more challenging compared to the C2 position. nih.gov The presence of the amino group at this position in this compound provides a reactive handle that circumvents the need for direct C-H activation.

C4-Position (γ-carbon): This position is the most remote from the nitrogen atom, and thus the electronic influence of the nitrogen is weakest here. nih.gov

The table below contrasts the properties of the different substituent positions on the piperidine ring.

| Position | Electronic Influence of Ring Nitrogen | Steric Hindrance | Reactivity for C-H Functionalization |

|---|---|---|---|

| C2 (alpha) | Strong inductive effect; electronically activated for certain reactions. nih.gov | High, due to proximity to N-substituent. nih.gov | Electronically preferred but sterically hindered. nih.gov |

| C3 (beta) | Moderate inductive effect; electronically deactivated. nih.gov | Moderate. | Challenging; functionalization typically occurs via a pre-installed group (like the amine). nih.gov |

| C4 (gamma) | Weakest inductive effect. nih.gov | Low. | Accessible if electronic preference for C2 can be overcome. nih.gov |

The 3-amino group of this compound is a versatile functional handle for scaffold extension and the attachment of linkers, a common strategy in drug discovery. nih.gov Since the piperidine nitrogen is rendered non-reactive by acetylation, the 3-amino group can be selectively modified. This allows for the systematic exploration of the chemical space around the piperidine core.

Linker modification strategies can be employed to connect the piperidine scaffold to another pharmacophore or a functional moiety. The nature of the linker—its length, flexibility, and chemical composition—is critical for optimizing the pharmacological properties of the final compound. acs.orgnih.gov For example, linkers can be designed to position a molecule optimally within a protein's binding site or to improve physicochemical properties like solubility. nih.gov

Scaffold extension involves building upon the existing piperidine framework to create more complex, three-dimensional structures. news-medical.net The 3-amino group can be used as an anchor point to construct additional rings or append elaborate side chains, leading to novel chemical entities with potentially enhanced biological activity. nih.gov

| Modification Strategy | Description | Example Application |

|---|---|---|

| Acylation/Sulfonylation | Reacting the 3-amino group with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides. | Introduction of specific recognition elements or alteration of physicochemical properties. acs.org |

| Reductive Amination | Reacting the 3-amino group with aldehydes or ketones to form secondary or tertiary amines. | Appending new substituents or building larger molecular constructs. nih.gov |

| Linker Attachment | Connecting the 3-amino group to another molecule via a linker (e.g., alkyl chain, polyethylene (B3416737) glycol). | Development of bifunctional molecules like PROTACs or targeted drug conjugates. acs.orgnih.gov |

| Ring Formation | Utilizing the 3-amino group as part of a cyclization reaction to form a fused or spirocyclic system. | Creation of rigid, conformationally constrained analogs to improve binding affinity and selectivity. nih.gov |

Stereochemical Influence on Scaffold Interactions and Functionalization

Stereochemistry is a paramount consideration in the design and function of bioactive molecules, as biological systems are inherently chiral. thieme-connect.comresearchgate.net The presence of the amino group at the C3 position of the piperidine ring in this compound creates a chiral center. This means the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific three-dimensional arrangement of atoms defined by this stereocenter has a profound impact on the molecule's interactions with chiral biological targets like enzymes and receptors. nih.gov

The spatial orientation of the 3-amino group (either axial or equatorial in the chair conformation) is determined by the ring's conformational preferences and the stereochemistry at C3. This orientation is critical for molecular recognition. Often, only one enantiomer will fit correctly into a binding pocket, leading to significant differences in biological activity between stereoisomers. nih.govresearchgate.net For instance, studies on various piperidine derivatives have shown that different stereoisomers can exhibit vastly different potencies or even different pharmacological effects (e.g., agonist vs. antagonist activity). nih.govacs.org

Furthermore, the stereochemistry of the scaffold can influence subsequent functionalization reactions. The existing chiral center can direct the stereochemical outcome of new chiral centers introduced during scaffold modification, a process known as diastereoselective synthesis. nih.gov Accessing stereochemically pure piperidine derivatives is a significant focus of synthetic organic chemistry, as it allows for the development of highly specific and potent therapeutic agents. rsc.orgacs.org

The table below highlights the importance of stereochemistry in the context of substituted piperidine scaffolds.

| Aspect | Influence of Stereochemistry | Significance |

|---|---|---|

| Molecular Recognition | Determines the 3D fit of the molecule into a chiral binding site (e.g., enzyme active site, receptor). nih.gov | Often, only one enantiomer is biologically active, or enantiomers may have different activities. nih.govacs.org |

| Substituent Orientation | Influences the preference for axial vs. equatorial positioning of the C3-amino group and other substituents. | Affects the presentation of key interacting groups to the biological target. |

| Pharmacological Activity | Enantiomers can differ in potency, efficacy, and even the type of biological response they elicit (e.g., agonist vs. antagonist). nih.gov | Crucial for developing selective and effective drugs with minimal off-target effects. thieme-connect.comresearchgate.net |

| Synthetic Functionalization | The existing stereocenter can direct the stereochemical course of subsequent reactions. nih.gov | Enables the synthesis of complex, stereochemically defined molecules. rsc.orgrsc.org |

Computational and Theoretical Chemical Investigations

Molecular Modeling and Docking Studies of Acetylated Aminopiperidine Scaffolds

Molecular modeling and docking studies are instrumental in predicting the binding orientation and affinity of a ligand within the active site of a protein. For acetylated aminopiperidine scaffolds, these computational techniques can elucidate key intermolecular interactions that govern their biological activity. While specific docking studies on 1-Acetylpiperidin-3-amine hydrochloride are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous structures.

Docking simulations of N-acyl-4-arylaminopiperidines have demonstrated their ability to fit within the catalytic domains of bacterial enzymes like S. aureus FabI, a key enzyme in fatty acid biosynthesis. nih.gov These studies suggest that the N-acylpiperidine core acts as a scaffold to orient pharmacophoric features, such as aryl groups, for optimal interactions with the target protein. nih.gov Similarly, in the case of this compound, the acetyl group and the aminopiperidine ring would be expected to play a crucial role in orienting the molecule within a binding pocket.

The general approach for such a study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program would be used to predict the most favorable binding poses of the ligand within the receptor's active site.

Analysis of Interactions: The resulting docked complexes would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

For instance, in studies of piperidinylpiperidine derivatives as Acetyl-CoA Carboxylase (ACC) inhibitors, molecular docking revealed that these compounds could adopt conformations and binding modes similar to known inhibitors within the carboxyltransferase (CT) domain of human ACC. nih.gov This highlights the utility of the piperidine (B6355638) scaffold in mimicking the binding of natural substrates or other inhibitors. nih.gov

| Functional Group | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| Amine (NH2) group | Hydrogen Bond Donor | Asp, Glu, Ser, Thr |

| Amine (NH2) group | Ionic Interaction (as NH3+) | Asp, Glu |

| Acetyl (C=O) group | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Tyr |

| Piperidine Ring (CH2 groups) | Hydrophobic/Van der Waals Interactions | Ala, Val, Leu, Ile, Phe, Trp |

Quantum Chemical Calculations (e.g., Density Functional Theory for Reactivity and Energetics)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure, reactivity, and energetic properties of molecules. These methods can be applied to acetylated aminopiperidine scaffolds to understand their intrinsic chemical nature.

A DFT study on a related compound, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, utilized the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecular geometry and analyze the frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.netcolab.ws

For this compound, similar calculations would reveal:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electron Distribution: The location of electron-rich and electron-poor regions in the molecule, which can be visualized through molecular electrostatic potential (MEP) maps.

Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies. nih.gov

These calculations can also be used to explore the energetics of different conformations and the barriers to their interconversion. For example, DFT calculations can quantify the energy difference between chair and boat conformations of the piperidine ring.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

Pharmacophore Elucidation and Mapping from Acetylated Aminopiperidine Derivatives

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger a response. ijpsonline.com Pharmacophore elucidation and mapping are crucial steps in drug design, helping to identify the key features responsible for a compound's activity and to guide the design of new, more potent molecules.

For acetylated aminopiperidine derivatives, a pharmacophore model would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetyl group.

Hydrogen Bond Donors (HBD): The hydrogens of the amine group.

Positive Ionizable (PI): The protonated amine group.

Hydrophobic (HY): The aliphatic portions of the piperidine ring.

The process of pharmacophore modeling involves aligning a set of active molecules and identifying the common features that are essential for their biological activity. researchgate.net For instance, a pharmacophore model for piperidine-based sigma 1 receptor (S1R) ligands identified a central basic group (positive ionizable feature) flanked by two hydrophobic regions. nih.gov

| Feature Type | Location on Molecule | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with H-bond donor residues |

| Hydrogen Bond Donor | Amine Hydrogens | Interaction with H-bond acceptor residues |

| Positive Ionizable | Protonated Amine Group | Ionic interactions with negatively charged residues |

| Hydrophobic | Piperidine Ring Backbone | Van der Waals interactions with nonpolar pockets |

Prediction of Conformational Preferences and Stereoelectronic Effects in Piperidine Scaffolds

The six-membered piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. nih.gov However, the presence of substituents can influence the conformational equilibrium between different chair, boat, and twist-boat forms.

The piperidine ring can exist in two primary chair conformations, which interconvert through a process called ring flipping. For a 3-substituted piperidine, the substituent can be in either an axial or an equatorial position. The relative stability of these two conformers is determined by a balance of steric and stereoelectronic effects.

Steric Effects: Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the ring.

Stereoelectronic Effects: Interactions between orbitals, such as hyperconjugation, can also influence conformational preference. For example, interactions between the nitrogen lone pair and anti-bonding orbitals of adjacent C-H or C-C bonds can stabilize certain conformations.

| Factor | Description | Effect on this compound |

|---|---|---|

| Steric Hindrance | Repulsive interactions between non-bonded atoms. | Favors the equatorial position for the 3-amino group to avoid 1,3-diaxial interactions. |

| Torsional Strain | Strain due to eclipsing bonds. | Minimized in the chair conformation. |

| Pseudoallylic (A(1,3)) Strain | Steric repulsion arising from the planar N-acetyl group. | Influences the puckering of the ring and the orientation of substituents near the nitrogen. |

| Hyperconjugation | Stabilizing interaction from the overlap of a filled bonding orbital with an adjacent empty anti-bonding orbital. | Can influence the relative stability of axial vs. equatorial conformers. |

| Solvation Effects | Interaction with solvent molecules. | Can shift the conformational equilibrium, especially for polar substituents like the amine group. nih.gov |

Chemical Degradation Pathways and Stability Analysis

Hydrolytic Stability of Acetylamide Bonds in Acidic and Basic Media

The amide bond is a cornerstone of many chemical structures, generally recognized for its stability. However, this bond is susceptible to cleavage through hydrolysis, a reaction that is typically catalyzed by the presence of acidic or basic media, often accelerated by heat. nih.gov The hydrolysis of the acetylamide bond in 1-Acetylpiperidin-3-amine is a primary pathway for its degradation.

Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen of the amide. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. wikipedia.org This process ultimately leads to the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid (acetic acid) and the corresponding amine (3-aminopiperidine hydrochloride). nih.gov While generally stable, certain N-acyl amino acid amide derivatives have shown surprising instability and undergo hydrolysis even under mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. Current time information in Asia/Manila. The rate of acid-catalyzed hydrolysis can be influenced by steric and electronic effects of substituents on the amide structure. wikipedia.org

In basic media, the degradation mechanism proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetylamide group. nih.gov This forms a tetrahedral intermediate which then collapses, cleaving the amide bond to produce a carboxylate salt (sodium acetate, if sodium hydroxide is used) and the free amine (3-aminopiperidine). nih.gov This reaction is typically carried out with prolonged heating in an alkaline solution. nih.gov

In contrast to esters, amide bonds, such as those found in methacrylamide, exhibit significantly greater hydrolytic stability. researchgate.net This inherent stability is attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond.

| Condition | Catalyst/Reagent | General Mechanism | Resulting Products from 1-Acetylpiperidin-3-amine |

|---|---|---|---|

| Acidic | Dilute Acid (e.g., HCl) + Heat | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. wikipedia.orgnih.gov | Acetic Acid and 3-Aminopiperidine hydrochloride |

| Basic (Alkaline) | Dilute Base (e.g., NaOH) + Heat | Nucleophilic attack of hydroxide ion on the carbonyl carbon. nih.gov | Acetate Salt (e.g., Sodium Acetate) and 3-Aminopiperidine |

pH-Dependent Degradation Mechanisms of Related Piperidone-Amine Systems

The stability of the piperidine (B6355638) ring system and its derivatives is highly dependent on the pH of the surrounding medium. Specific acid-base catalysis can drive various degradation reactions.

Studies on N-[(piperidine)methylene]daunorubicin hydrochloride (PPD), a complex molecule containing a piperidine moiety, provide insight into pH-dependent stability. nih.gov The degradation of PPD was investigated across a wide pH range (0.43–13.54), revealing several distinct, pH-dependent hydrolytic reactions. nih.gov In highly acidic environments (pH < 4), the degradation is characterized by the hydrolysis of the protonated molecule, a reaction catalyzed by hydrogen ions. nih.gov As the pH increases into the neutral range (pH 4-6), the dominant degradation pathway shifts to spontaneous hydrolysis under the influence of water, affecting zwitterionic and unprotonated forms of the molecule. nih.gov In alkaline conditions, degradation continues via spontaneous hydrolysis of the monoanionic form. nih.gov This demonstrates that the protonation state of the molecule, dictated by the pH, is a critical determinant of its stability and degradation pathway.

Further evidence of acid-catalyzed degradation is seen with piperine (B192125), an alkaloid containing a piperidine ring linked via an amide bond. Under highly acidic conditions (pH 2), piperine undergoes significant hydrolysis, resulting in the cleavage of the amide bond to produce piperic acid and piperidine. nih.gov

| pH Range | Molecular State | Dominant Degradation Mechanism (Observed in Related Piperidine Systems) |

|---|---|---|

| Acidic (e.g., pH 0.4 - 4.0) | Protonated Molecule | Specific acid-catalyzed hydrolysis of the protonated species. nih.gov |

| Near-Neutral (e.g., pH 4.0 - 7.0) | Zwitterion / Unprotonated Molecule | Spontaneous hydrolysis under the influence of water. nih.gov |

| Basic / Alkaline (e.g., pH > 7.5) | Anionic Molecule | Spontaneous hydrolysis of the monoanionic species. nih.gov |

Chemical Stability in Biologically Relevant Environments (e.g., microsomal stability from a chemical transformation perspective)

In biologically relevant environments, particularly during metabolic processes, the chemical stability of a compound is often assessed using in vitro systems like liver microsomes. These subcellular fractions contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of many xenobiotics. The piperidine ring is a common site for such metabolic transformations.

Metabolism of piperidine-containing molecules often involves the piperidine moiety itself, leading to the formation of various mono- and multi-oxidized metabolites. researchgate.net These oxidative reactions can occur at different positions on the ring. For some complex piperidine derivatives, metabolism can even lead to the opening of the piperidine ring. researchgate.net

The metabolic stability of piperidine derivatives can be quantified by parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint) in microsomal assays. A short half-life or high clearance indicates poor metabolic stability. For instance, some piperidine-based inhibitors have shown very short half-lives (e.g., 2.4 minutes), indicating rapid metabolism. acs.org In contrast, other derivatives can be highly stable, with half-lives extending to several hours (e.g., 220 minutes). acs.org Structural modifications are often employed to improve metabolic stability. Strategies can include the introduction of fluorine or deuterium (B1214612) atoms, which can alter the molecule's susceptibility to enzymatic attack. acs.org For example, deuteration on a phenyl ring attached to a piperidine scaffold has been shown to significantly increase microsomal stability, suggesting that hydrogen abstraction is a key rate-limiting step in the degradation process. acs.org

| Compound Type | Key Stability Parameter | Observed Value Range (in related compounds) | Indication |

|---|---|---|---|

| Piperidine Derivatives | Half-life (t½) in Liver Microsomes | 2.4 min (poor stability) to 220 min (good stability) acs.org | Rate of metabolic degradation |

| Intrinsic Clearance (CLint) (µL/min/mg) | < 13.2 (low clearance) to > 71.9 (high clearance) acs.org | Efficiency of metabolic elimination |

Future Directions in Academic Research of 1 Acetylpiperidin 3 Amine Hydrochloride

Development of Novel and Green Synthetic Routes

The future of synthesizing 1-Acetylpiperidin-3-amine hydrochloride and its derivatives is geared towards environmentally benign and efficient methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and multiple steps. rsc.org Future research will likely focus on the adoption of greener alternatives.

One promising direction is the application of biocatalysis . The use of enzymes, such as transaminases, has already shown success in the asymmetric synthesis of chiral 3-aminopiperidine derivatives. beilstein-journals.orggoogle.comscispace.com Future work could see the development of bespoke enzymes, engineered for the specific and highly selective acetylation and amination of piperidine (B6355638) precursors, potentially leading to a one-pot synthesis of the target molecule with high enantiopurity. rsc.orgresearchgate.netwiley.com Multi-enzyme cascades, which mimic biosynthetic pathways, could further streamline these processes, minimizing waste and improving atom economy. rsc.orgsemanticscholar.org

Additionally, research into catalytic hydrogenation of pyridine (B92270) precursors using more sustainable and recyclable catalysts is a viable path. nih.gov The development of heterogeneous catalysts based on earth-abundant metals could replace the reliance on precious metal catalysts, reducing both cost and environmental impact.

The principles of green chemistry, such as the use of safer solvents (e.g., water), microwave-assisted reactions, and one-pot syntheses, are expected to be increasingly integrated into the production of piperidine-based compounds. ajchem-a.com

Table 1: Comparison of Potential Green Synthetic Approaches

| Approach | Key Advantages | Potential Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. rsc.orgbeilstein-journals.org | Enzyme engineering for specific substrates, development of multi-enzyme cascades. researchgate.netwiley.com |

| Sustainable Catalysis | Use of earth-abundant metals, catalyst recyclability. nih.gov | Development of novel heterogeneous catalysts for pyridine hydrogenation. |

| Green Chemistry Techniques | Reduced energy consumption, use of non-toxic solvents, improved reaction efficiency. ajchem-a.com | Optimization of microwave-assisted and one-pot synthetic protocols. |

Exploration of New Chemical Transformations and Functionalization Pathways

Future research will undoubtedly delve into novel methods to functionalize the this compound scaffold, thereby expanding its utility in creating diverse molecular architectures. A key area of interest is the direct C-H functionalization of the piperidine ring. This strategy avoids the need for pre-functionalized starting materials and offers a more direct route to novel derivatives. doaj.org While challenging, the development of catalysts and reagents that can selectively activate and functionalize the C-H bonds of the piperidine core would be a significant advancement.

Furthermore, the exploration of novel coupling reactions involving the amine and acetyl groups will continue to be a fruitful area of research. This could include the development of new catalysts for cross-coupling reactions to introduce a wider range of substituents onto the piperidine nitrogen or at the 3-position.

The inherent chirality of this compound also presents opportunities for diastereoselective reactions , allowing for the synthesis of complex molecules with multiple stereocenters. Research in this area could focus on using the existing stereocenter to direct the stereochemical outcome of subsequent reactions.

Design of Advanced Scaffolds for Emerging Applications in Chemical Biology

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. thieme-connect.com this compound serves as an excellent starting point for the design of advanced molecular scaffolds with potential applications in chemical biology and drug discovery.

Future research will likely focus on utilizing this compound to create libraries of diverse molecules for screening against various biological targets. The ability to readily modify both the amine and the piperidine ring allows for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov

One area of particular interest is the development of inhibitors for protein-protein interactions (PPIs) and other challenging drug targets. The three-dimensional structure of the piperidine ring can provide a rigid framework for the precise positioning of functional groups to interact with specific binding pockets on proteins. nih.gov

Moreover, the incorporation of the this compound scaffold into bifunctional molecules , such as PROTACs (Proteolysis Targeting Chimeras), represents an exciting frontier. These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The piperidine core could serve as a versatile linker or a recognition motif in the design of novel degraders.

Table 2: Potential Biological Applications of Advanced Scaffolds

| Application Area | Design Strategy | Rationale |

| Enzyme Inhibition | Synthesis of focused libraries for SAR studies. | The piperidine scaffold is a common feature in many enzyme inhibitors. ajchem-a.com |

| Protein-Protein Interaction Modulation | Creation of rigid scaffolds with specific 3D arrangements of functional groups. | The defined stereochemistry of the scaffold can mimic key interaction motifs. nih.gov |

| Targeted Protein Degradation | Incorporation into bifunctional molecules like PROTACs. | The piperidine core can act as a linker or recognition element. |

| Chemical Probes | Attachment of fluorescent tags or other reporter groups. | To study the localization and function of biological targets. |

Integration of Advanced Computational and Synthetic Approaches for Rational Design

The synergy between computational chemistry and synthetic organic chemistry is poised to accelerate the discovery and optimization of molecules derived from this compound. Future research will increasingly rely on a variety of in silico tools for the rational design of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of piperidine derivatives with their biological activity. researchgate.netresearchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis.

Molecular docking and molecular dynamics (MD) simulations will play a crucial role in understanding the binding interactions of these molecules with their biological targets at an atomic level. researchgate.netnih.govnih.gov This information is invaluable for guiding the design of more potent and selective inhibitors. By visualizing how a molecule fits into a protein's active site, researchers can make informed decisions about which modifications are likely to improve binding affinity.

The integration of these computational approaches with automated synthesis platforms could enable a closed-loop discovery process. In this paradigm, computational models would propose new structures, which would then be rapidly synthesized and tested. The experimental data would then be fed back into the models to refine their predictive power, creating a cycle of continuous improvement.

Q & A

What are the common synthetic routes for preparing 1-acetylpiperidin-3-amine hydrochloride, and what methodological considerations ensure high yields?

Basic : The compound is typically synthesized via Mannich reactions using paraformaldehyde, acetylpiperidine derivatives, and amine components. Key steps include controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reactants. Isolation of the hydrochloride salt is achieved by acidification with HCl and recrystallization from ethanol/water mixtures .

Advanced : To optimize regioselectivity and yields, advanced methods employ microwave-assisted synthesis or catalytic systems (e.g., Lewis acids like ZnCl₂). Reaction monitoring via TLC or HPLC ensures intermediate purity, while DFT calculations predict favorable reaction pathways .

How is this compound characterized, and what analytical techniques resolve spectral ambiguities?

Basic : Standard characterization includes ¹H/¹³C NMR (for structural confirmation), FT-IR (amide C=O stretch ~1650 cm⁻¹), and melting point analysis . Purity is assessed via HPLC with UV detection at 254 nm .

Advanced : For complex mixtures, 2D NMR (COSY, HSQC) resolves overlapping signals. High-resolution mass spectrometry (HRMS) confirms molecular formula, while X-ray crystallography validates stereochemistry in crystalline derivatives .

What safety protocols are critical when handling this compound in the laboratory?

Basic : Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Waste must be neutralized with sodium bicarbonate before disposal in designated hazardous containers .

Advanced : Thermal stability studies (via DSC/TGA ) identify decomposition risks (>200°C). Emergency procedures for spills involve adsorption with vermiculite and treatment with 10% acetic acid to neutralize reactive byproducts .

How can researchers address contradictions in biological activity data for this compound?

Basic : Replicate experiments under standardized conditions (pH, temperature, solvent) to minimize variability. Use positive controls (e.g., known cytotoxic agents) and validate cell viability assays (e.g., MTT) .

Advanced : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein targets) .

What strategies improve the compound’s stability during long-term storage?

Basic : Store in airtight, light-resistant containers at –20°C under inert gas (argon). Lyophilization enhances shelf life by reducing hydrolytic degradation .

Advanced : Accelerated stability studies (40°C/75% RH for 6 months) predict degradation pathways. LC-MS identifies major degradation products (e.g., acetyl group hydrolysis to piperidin-3-amine) .

How do structural modifications to the piperidine ring influence the compound’s biological activity?

Basic : Substituents at the 3-position (e.g., acetyl groups) enhance bioavailability by reducing basicity. Bulky groups at the 1-position may hinder receptor binding .

Advanced : Molecular docking and MD simulations model interactions with targets (e.g., neurotransmitter transporters). Fluorine substitution at strategic positions improves metabolic stability and CNS penetration .

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Basic : HPLC-UV with gradient elution (C18 column, 0.1% TFA in acetonitrile/water) detects impurities ≥0.1%. Calibration curves using certified reference standards ensure accuracy .

Advanced : LC-MS/MS with MRM mode achieves ppb-level sensitivity. For chiral impurities, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers .

How can researchers align synthetic protocols with regulatory guidelines for preclinical studies?

Basic : Follow ICH Q11 guidelines for critical process parameters (CPPs) and quality attributes (CQAs). Document batch records, including raw material sources and in-process controls .

Advanced : Implement Quality by Design (QbD) principles using DoE (Design of Experiments) to optimize reaction conditions. Validate methods per ICH Q2(R1) for specificity, linearity, and robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.